B1575594 3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid

3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid

Katalognummer: B1575594
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] is a cyclic peptide composed of multiple amino acids. This compound is notable for its unique structure, which includes several cysteine residues forming disulfide bridges, contributing to its stability and biological activity. Cyclic peptides like this one are of significant interest in various fields due to their potential therapeutic applications and stability compared to linear peptides.

Eigenschaften

Bioaktivität

Antimicrobial

Sequenz

SAISCGETCFKFKCYTPRCSCSYPVCK

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cyclization: The linear peptide is cleaved from the resin and cyclized in solution, often using a coupling reagent like HATU.

    Oxidation: Disulfide bridges are formed by oxidizing the cysteine residues, typically using iodine or air oxidation.

Industrial Production Methods

Industrial production of cyclic peptides often involves large-scale SPPS, followed by purification using HPLC. The process is optimized for yield and purity, ensuring the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bridges between cysteine residues.

    Reduction: Breaking of disulfide bridges using reducing agents like DTT.

    Substitution: Modification of side chains using specific reagents.

Common Reagents and Conditions

    Oxidation: Iodine, air oxidation.

    Reduction: DTT, TCEP.

    Substitution: Specific reagents depending on the target modification.

Major Products

The major products of these reactions include the oxidized form with disulfide bridges and the reduced form with free thiol groups.

Wissenschaftliche Forschungsanwendungen

Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its stability and bioactivity, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.

Wirkmechanismus

The mechanism of action of 3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bridges contribute to its conformational stability, allowing it to bind effectively to its targets. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclo(Ile-Ala): A simpler cyclic dipeptide with fewer amino acids.

    Cyclo(Ala-Glu): Another cyclic dipeptide with different amino acid composition.

    Cyclo(Ile-Leu): A cyclic peptide with similar structural features but different amino acid sequence.

Uniqueness

Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] is unique due to its complex structure, multiple disulfide bridges, and diverse amino acid composition. These features contribute to its stability and potential for various biological activities, making it a valuable compound for research and therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.